2-(4-Bromophenoxy)ethanimidamide
Description
Significance of Aryloxy- and Ethanimidamide Scaffolds in Contemporary Organic Synthesis
Chemical scaffolds are core structures upon which new molecules are built. The aryloxy and ethanimidamide scaffolds present in 2-(4-Bromophenoxy)ethanimidamide are of considerable interest in modern organic synthesis.
The aryloxy scaffold , a functional group where an aryl (aromatic ring) is connected to an oxygen atom, is a fundamental component in many complex molecules. Aryl ethers are noted for their chemical stability and the specific three-dimensional orientation they impart to a molecule. researchgate.net The phenoxy portion, in particular, is found in various polymers and is a key structural unit in more complex systems like poly(ether ether ketone amide)s, which are valued for their thermal resistance and mechanical properties. researchgate.net The electronic properties of the aromatic ring can be fine-tuned by substituents, influencing the reactivity of the entire molecule.
The ethanimidamide scaffold belongs to the larger class of amidines, which are characterized by the -C(=N)-N- functional group. Amidines are highly valuable in both medicinal chemistry and materials science. researchgate.net They are recognized as bioisosteres of carboxylic acids and amides, meaning they can often replace these groups in biologically active molecules to improve properties like basicity and binding affinity. Their unique structural features and ability to form strong hydrogen bonds have led to their use as building blocks for nitrogen-rich heterocyclic compounds, as ligands for metal complexes, and in the development of novel catalysts. researchgate.netsemanticscholar.org The reactivity of amidines makes them versatile starting materials for synthesizing a wide array of organic molecules. semanticscholar.org
Contextualization of the Compound within Amidine and Phenoxy Ether Chemistry Research
The compound this compound is situated at the intersection of phenoxy ether and amidine chemistry. Research into molecules containing both an ether linkage and an amidine group explores the interplay between these two functionalities. nih.gov The ether component provides a stable, flexible linker, while the amidine group introduces basicity and potential coordination sites.
The bromine atom on the phenoxy ring is particularly significant. It serves as a "handle" for synthetic chemists, enabling a variety of cross-coupling reactions (like Suzuki, Heck, or Buchwald-Hartwig reactions). This allows for the attachment of diverse chemical fragments at that position, making this compound a versatile intermediate for creating libraries of more complex molecules. This strategy is central to modern drug discovery, where generating chemical diversity from a common scaffold is a key objective. nih.govrsc.org
The combination of a stable aryloxy linker with a reactive and functionally significant amidine group, further enhanced by a modifiable bromine atom, makes this compound a compelling subject for research aimed at developing new synthetic methodologies and novel molecular entities.
Historical Overview of Related Chemical Entity Investigations
The investigation of chemical entities related to this compound is rooted in the long history of amidine and ether synthesis. One of the foundational methods for preparing amidines is the Pinner reaction , first reported in the late 19th century. This reaction traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether salt (a Pinner salt), which is then treated with an amine to yield the amidine. semanticscholar.org This classical method laid the groundwork for accessing the amidine functional group.
Over the decades, numerous other methods for amidine synthesis have been developed, starting from precursors like amides, carbodiimides, and aldoximes, showcasing the persistent interest in this functional group. semanticscholar.org Research from as early as 1975 specifically documented the synthesis of aromatic amidino compounds that also contained an ether structure, indicating a long-standing interest in combining these two motifs. nih.gov
More recently, research has focused on developing more efficient, one-pot, multi-component reactions to build complex amidine-containing molecules. nih.gov These modern strategies aim to improve yields, reduce waste, and allow for the rapid assembly of diverse molecular structures from simple, readily available starting materials. The development of such advanced synthetic methods enables the efficient production of compounds like this compound and its derivatives for further study.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenoxy)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-6-1-3-7(4-2-6)12-5-8(10)11/h1-4H,5H2,(H3,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGHKNUEBQRJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574203 | |
| Record name | (4-Bromophenoxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777801-29-3 | |
| Record name | (4-Bromophenoxy)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 4 Bromophenoxy Ethanimidamide and Its Structural Analogues
Precursor Synthesis and Intermediate Derivatization
The foundation of the synthesis of 2-(4-bromophenoxy)ethanimidamide lies in the efficient preparation of its key precursors. These precursors, primarily halogenated phenoxyacetates, serve as the scaffold upon which the final molecule is constructed.
Synthesis Pathways for 2-(4-Bromophenoxy)acetic Acid and its Activated Derivatives
The primary precursor for the title compound is 2-(4-bromophenoxy)acetic acid. A common and effective method for its synthesis is the Williamson ether synthesis. gordon.edumasterorganicchemistry.comwikipedia.orgmiracosta.edu This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide.
In a typical procedure, 4-bromophenol (B116583) is deprotonated by a strong base, such as sodium hydroxide (B78521), to form the more nucleophilic sodium 4-bromophenoxide. This is subsequently reacted with an acetic acid derivative bearing a leaving group, such as chloroacetic acid. gordon.edumiracosta.edu The reaction is generally heated to ensure a reasonable reaction rate. Following the reaction, acidification of the mixture precipitates the desired 2-(4-bromophenoxy)acetic acid.
Activated derivatives of 2-(4-bromophenoxy)acetic acid, such as its esters, are also crucial intermediates. For instance, ethyl 2-(4-bromophenoxy)acetate can be synthesized by reacting 4-bromophenol with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in a suitable solvent like acetone. chemicalbook.com This ester can then be subjected to further transformations.
Table 1: Williamson Ether Synthesis for 2-(4-Bromophenoxy)acetic Acid
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions | Product |
|---|---|---|---|---|---|
| 4-Bromophenol | Chloroacetic Acid | Sodium Hydroxide | Water | 90-100°C, 30-40 min | 2-(4-Bromophenoxy)acetic acid |
| 4-Bromophenol | Ethyl Chloroacetate | Potassium Carbonate | Acetone | Reflux | Ethyl 2-(4-bromophenoxy)acetate |
Preparation of Halogenated Phenoxyacetates as Core Building Blocks
The Williamson ether synthesis is a broadly applicable method for the preparation of a wide range of halogenated phenoxyacetates. wikipedia.org By varying the substituted phenol (B47542) and the haloacetic acid derivative, a library of core building blocks can be generated. For example, using different halogenated phenols (e.g., 4-chlorophenol, 4-iodophenol) or phenols with other substituents allows for the synthesis of various structural analogues. The choice of the haloacetate (e.g., ethyl bromoacetate, methyl chloroacetate) can also be varied to yield different ester derivatives. This versatility is crucial for structure-activity relationship studies in medicinal chemistry and materials science. chemimpex.com
Ethanimidamide Moiety Construction
The introduction of the ethanimidamide group is a critical step in the synthesis. This is typically achieved through the conversion of a nitrile intermediate.
Reaction Mechanisms for Amidine Group Introduction
The most classical and widely used method for the synthesis of amidines from nitriles is the Pinner reaction. wikipedia.orgorganic-chemistry.orgnumberanalytics.comucla.edu The Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester hydrochloride, also known as a Pinner salt. wikipedia.orgorganic-chemistry.org This salt is then treated with ammonia (B1221849) or an amine to yield the corresponding amidine. wikipedia.org
The mechanism begins with the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride, which significantly increases the electrophilicity of the nitrile carbon. An alcohol then acts as a nucleophile, attacking the nitrile carbon to form a protonated imino ester. Subsequent deprotonation yields the imino ester. In the presence of excess acid, the imino ester is protonated to form the stable Pinner salt. Finally, the addition of ammonia to the Pinner salt leads to the displacement of the alkoxy group and the formation of the amidine, following deprotonation.
Catalytic Systems and Optimized Reaction Conditions for Ethanimidamide Formation
While the classical Pinner reaction often requires harsh, strongly acidic conditions, modern synthetic chemistry has seen the development of milder, catalytic systems for amidine synthesis. These methods often offer better functional group tolerance and improved yields.
For the conversion of the intermediate Pinner salt to the amidine, the reaction is typically carried out by adding ammonia, often in the form of a solution in an alcohol, to the isolated or in situ generated Pinner salt at low temperatures to control the exothermicity of the reaction.
Strategies for Assembling Aryloxy and Ethanimidamide Fragments
A plausible and efficient pathway is as follows:
Synthesis of 2-(4-bromophenoxy)acetic acid: This is achieved via the Williamson ether synthesis as described in section 2.1.1. gordon.edumiracosta.edu
Conversion to 2-(4-bromophenoxy)acetamide (B1267825): The carboxylic acid can be converted to the corresponding primary amide, 2-(4-bromophenoxy)acetamide. This can be accomplished through various standard methods, such as activation of the carboxylic acid with a coupling agent followed by reaction with ammonia, or by converting the acid to an acyl chloride and then reacting with ammonia.
Dehydration to 2-(4-bromophenoxy)acetonitrile (B1268839): The primary amide is then dehydrated to the corresponding nitrile, 2-(4-bromophenoxy)acetonitrile. Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride.
Formation of this compound: The final step involves the conversion of the nitrile to the target amidine. This is typically achieved using the Pinner reaction, where the nitrile is first treated with an alcohol (e.g., ethanol) and anhydrous HCl to form the corresponding ethyl 2-(4-bromophenoxy)acetimidate hydrochloride (Pinner salt). This intermediate is then reacted with ammonia to furnish this compound.
Table 2: Proposed Synthetic Route for this compound
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Bromophenol | 1. NaOH, 2. Chloroacetic Acid | 2-(4-Bromophenoxy)acetic acid |
| 2 | 2-(4-Bromophenoxy)acetic acid | SOCl₂, then NH₃ | 2-(4-Bromophenoxy)acetamide |
| 3 | 2-(4-Bromophenoxy)acetamide | POCl₃ | 2-(4-Bromophenoxy)acetonitrile |
| 4 | 2-(4-Bromophenoxy)acetonitrile | 1. EtOH, HCl, 2. NH₃ | This compound |
This modular approach allows for the synthesis of a variety of structural analogues by simply modifying the starting phenol or the reagents used in the subsequent steps.
One-Pot Multicomponent Reactions Incorporating Amidine Precursors
One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like amidines from simple starting materials in a single step. nih.govscilit.com This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. nih.gov For the synthesis of amidine derivatives, several MCRs have been developed.
A notable example is the three-component reaction involving an amine, an enolizable ketone, and a non-enolizable aldehyde, known as the Mannich reaction, which yields β-aminoketones that can be precursors to amidines. nih.gov Another versatile approach is the Ugi four-component reaction (U-4CR), which combines a carbonyl compound, an amine, a carboxylic acid, and an isocyanide. nih.govyoutube.com This reaction is particularly useful for creating peptidomimetics and has been employed in the synthesis of complex pharmaceutical compounds. nih.gov
While direct synthesis of this compound via a specific MCR is not extensively documented, the general principles of MCRs are applicable. For instance, a hypothetical MCR for a structural analogue could involve the reaction of 4-bromophenoxyacetonitrile, an amine, and a suitable third component under catalytic conditions. The development of novel MCRs continues to be an active area of research, with the potential for creating diverse libraries of amidine-containing compounds. nih.govnih.gov
Table 1: Examples of Multicomponent Reactions for Amidine Synthesis
| Reaction Name | Components | Product Type | Key Features |
| Mannich Reaction | Amine, Enolizable Ketone, Non-enolizable Aldehyde | β-Aminoketone | Atom efficient, forms C-C and C-N bonds. nih.gov |
| Ugi Reaction | Carbonyl, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | High convergence, creates molecular diversity. nih.govyoutube.com |
| Passerini Reaction | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy Carboxamide | Forms α-acyloxy carboxamides in one pot. nih.gov |
| Three-Component Amidine Synthesis | Aldehyde, α-Amino Carbonyl, Ammonium (B1175870) Acetate | 1,2,4-Trisubstituted Imidazoles | Metal-free, environmentally friendly. researchgate.net |
| Four-Component Imidazole (B134444) Synthesis | 2-Bromoacetophenone, Aldehyde, Primary Amine, Ammonium Acetate | 1,2,4-Trisubstituted 1H-Imidazoles | Solvent-free, good to excellent yields. researchgate.net |
Sequential Synthesis Approaches and Functional Group Transformations
Sequential synthesis provides a more traditional and controlled route to this compound and its analogues. This approach involves a series of distinct reaction steps, allowing for the purification of intermediates and precise control over the final structure.
A common strategy begins with the synthesis of the corresponding nitrile, 2-(4-bromophenoxy)acetonitrile. This can be achieved through the Williamson ether synthesis by reacting 4-bromophenol with chloroacetonitrile (B46850) in the presence of a base. The resulting nitrile is a key intermediate that can then be converted to the target amidine.
The Pinner reaction is a classical method for converting nitriles to imidates, which are then reacted with ammonia or amines to form amidines. This involves treating the nitrile with an alcohol in the presence of a strong acid catalyst (e.g., HCl) to form the imidate salt, followed by aminolysis.
Alternatively, the direct addition of amines to nitriles can be catalyzed by various reagents, including copper salts. mdpi.com This method offers a more direct route to N-substituted amidines. mdpi.com
Functional group transformations are integral to sequential synthesis, allowing for the modification of various parts of the molecule. mit.edufiveable.meorganic-chemistry.orgweebly.com For example, the bromo-substituent on the phenyl ring can be introduced before or after the formation of the ethanimidamide side chain. Similarly, the substituents on the amidine nitrogen can be varied by using different amines in the final step.
Table 2: Key Sequential Synthesis Steps for this compound
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Williamson Ether Synthesis | 4-Bromophenol, Chloroacetonitrile, Base (e.g., K2CO3), Solvent (e.g., Acetone) | 2-(4-Bromophenoxy)acetonitrile |
| 2a | Pinner Reaction (Imidate formation) | 2-(4-Bromophenoxy)acetonitrile, Alcohol (e.g., Ethanol), HCl | Ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride |
| 2b | Pinner Reaction (Amidine formation) | Ethyl 2-(4-bromophenoxy)ethanimidate hydrochloride, Ammonia or Amine | This compound |
| 3 | Direct Amination of Nitrile | 2-(4-Bromophenoxy)acetonitrile, Amine, Catalyst (e.g., CuCl) | N-Substituted this compound |
Advanced Synthetic Transformations and Methodological Developments
Recent advances in organic synthesis have led to the development of more sophisticated methods for the preparation and modification of this compound and its analogues. These methods focus on improving efficiency, selectivity, and the ability to generate complex molecular architectures.
Functional Group Interconversions on the Bromophenyl and Ethanimidamide Moieties
Functional group interconversions (FGIs) are crucial for introducing diversity into the this compound scaffold. fiveable.meorganic-chemistry.orgvanderbilt.eduub.educompoundchem.com
On the Bromophenyl Moiety: The bromine atom serves as a versatile handle for a variety of transformations. It can be readily converted to other functional groups through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki coupling with boronic acids can introduce new aryl or alkyl groups. researchgate.net Buchwald-Hartwig amination can be used to form C-N bonds, leading to amino-substituted analogues. The bromine can also be replaced with cyano, alkoxy, or other groups using appropriate nucleophiles and catalysts.
On the Ethanimidamide Moiety: The amidine group itself can undergo further reactions. For example, N-alkylation or N-arylation can be achieved by reacting the amidine with alkyl or aryl halides. The amidine can also be hydrolyzed back to the corresponding amide under acidic or basic conditions. Transamidation reactions, where one amine group is exchanged for another, can also be employed to modify the substitution pattern on the amidine nitrogen. organic-chemistry.org
Stereoselective Synthetic Pathways to Chiral Analogues
The synthesis of chiral analogues of this compound is of significant interest, as stereochemistry often plays a critical role in biological activity. sigmaaldrich.comresearchgate.netnih.gov Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One approach to introducing chirality is to use a chiral starting material, such as a chiral amine, in the synthesis of the amidine. sigmaaldrich.com For example, reacting 2-(4-bromophenoxy)acetonitrile with a chiral amine would lead to a chiral N-substituted amidine.
Alternatively, chiral auxiliaries can be employed. nih.gov A chiral auxiliary is a temporary functional group that directs the stereochemical outcome of a reaction and is then removed. For instance, a chiral auxiliary could be attached to the starting material, and a subsequent reaction would proceed with high diastereoselectivity. nih.gov
Mechanistic Investigations of Reaction Pathways, Including Transition State Analysis
Understanding the mechanisms of the reactions used to synthesize this compound is crucial for optimizing reaction conditions and developing new synthetic methods. acs.orgnih.gov
Pinner Reaction Mechanism: The Pinner reaction is believed to proceed through the initial protonation of the nitrile nitrogen, making the carbon atom more electrophilic. The alcohol then attacks the nitrile carbon, followed by proton transfer to form the imidate. The subsequent reaction with an amine involves nucleophilic attack on the imidate carbon, followed by elimination of the alcohol.
Transition State Analysis: Computational methods, such as density functional theory (DFT), can be used to model the transition states of these reactions. acs.orgnih.gov This allows for a detailed understanding of the factors that control the reaction rate and selectivity. For example, transition state analysis can help to explain the regioselectivity of certain reactions or the origin of enantioselectivity in asymmetric catalysis. nih.gov By analyzing the energies and geometries of the transition states, chemists can design more efficient and selective catalysts and reaction conditions. acs.org
Sustainable and Green Chemistry Approaches in Synthetic Route Development
In recent years, there has been a growing emphasis on developing synthetic methods that are more environmentally friendly. rsc.orgucl.ac.uksemanticscholar.org This has led to the exploration of green chemistry approaches for the synthesis of this compound and other amidines.
Key principles of green chemistry include the use of renewable feedstocks, the reduction of waste, the use of safer solvents and reagents, and the development of energy-efficient processes.
Catalysis: The use of catalysts is a cornerstone of green chemistry, as it allows for reactions to be carried out with high efficiency and selectivity, often under milder conditions. ucl.ac.uk For amidine synthesis, the development of non-toxic and recyclable catalysts is a key goal. For example, copper-catalyzed amination of nitriles offers a greener alternative to traditional methods that may use stoichiometric amounts of hazardous reagents. mdpi.com
Solvent Selection: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. Green solvents, such as water, supercritical fluids, or ionic liquids, are being explored as alternatives to traditional volatile organic compounds. rsc.org Solvent-free reactions, where the reactants are mixed directly without a solvent, are an even more sustainable option. semanticscholar.org
Atom Economy: Reactions with high atom economy are those in which most of the atoms from the starting materials are incorporated into the final product. nih.gov Multicomponent reactions are a prime example of atom-economical processes. nih.govnih.gov
By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.
Structural Modifications and Structure Activity Relationship Sar Studies of 2 4 Bromophenoxy Ethanimidamide Derivatives
Rational Design Principles for Analogue Development
The rational design of analogues of 2-(4-Bromophenoxy)ethanimidamide is guided by established principles of medicinal chemistry, focusing on the systematic modification of its core components: the para-bromophenyl ring, the ethanimidamide moiety, and the ethoxy linker. The goal is to enhance potency, selectivity, and pharmacokinetic properties.
The para-bromophenyl ring is a key structural feature that can be modified to probe interactions with biological targets. The nature and position of substituents on this ring can significantly influence the electronic and steric properties of the molecule, thereby affecting its biological activity.
Research on related phenoxyacetamide derivatives has shown that the electronic properties of substituents on the phenyl ring play a crucial role in their activity. For instance, in a series of 2-phenoxy-N-phenylacetamide derivatives investigated as hypoxia-inducible factor-1 (HIF-1) inhibitors, the presence of specific substituents was found to be critical for inhibitory activity. ijpacr.com Similarly, studies on 2,5-dimethoxy-substituted amphetamines have demonstrated that electron-withdrawing substituents at the para-position can increase psychotomimetic activity, while electron-donating groups tend to decrease it. nih.gov This suggests that for this compound derivatives, the introduction of electron-withdrawing groups on the phenyl ring could be a promising strategy to enhance a desired biological effect.
The bromine atom at the para-position of the core molecule is itself an electron-withdrawing group, which may contribute to its baseline activity. Further modifications could involve replacing the bromine with other halogens (e.g., chlorine, fluorine) or with other electron-withdrawing groups (e.g., nitro, cyano) to fine-tune the electronic and lipophilic character of the molecule. Conversely, the introduction of electron-donating groups (e.g., methoxy (B1213986), methyl) could be explored to understand the full spectrum of the SAR.
Table 1: Illustrative Substituent Effects on the para-Bromophenyl Ring of a Generic Phenoxy-based Scaffold
| Substituent (R) at para-position | Electronic Effect | Expected Impact on Activity (Hypothetical) |
| -Br (parent) | Electron-withdrawing | Baseline activity |
| -Cl | Electron-withdrawing | Potentially similar or slightly altered activity |
| -F | Weakly electron-withdrawing | May improve metabolic stability and binding |
| -NO₂ | Strongly electron-withdrawing | Potential for increased activity |
| -CN | Strongly electron-withdrawing | Potential for increased activity |
| -OCH₃ | Electron-donating | Potential for decreased activity |
| -CH₃ | Weakly electron-donating | Potential for slightly decreased activity |
Note: The expected impact is hypothetical and based on general principles and findings from related compound series. Actual effects would need to be determined experimentally.
The concept of bioisosteric replacement is highly relevant here. nih.gov Bioisosteres are functional groups with similar steric and electronic properties that can be interchanged to improve a molecule's properties. nih.gov For the ethanimidamide group, several bioisosteric replacements could be considered. For example, replacing the amidine with an amidoxime (B1450833) has been explored in the design of quinazoline (B50416) derivatives with EGFR inhibitory effects. nih.gov Other potential bioisosteres for the amidine group include guanidines, which can also engage in similar hydrogen bonding patterns.
Furthermore, the reactivity of the ethanimidamide can be modulated. For instance, N-substitution on the amidine can alter its pKa and steric profile. The synthesis of N-substituted derivatives would be a logical step in exploring the SAR of this part of the molecule.
Table 2: Potential Bioisosteric Replacements for the Ethanimidamide Moiety
| Original Moiety | Potential Bioisostere | Rationale for Replacement |
| Ethanimidamide | Amide | Reduces basicity, alters hydrogen bonding pattern. |
| Ethanimidamide | Amidoxime | Modulates electronic properties and hydrogen bonding capacity. nih.gov |
| Ethanimidamide | Guanidine | Increases basicity and potential for multiple hydrogen bonds. |
| Ethanimidamide | N-Substituted Amidine | Alters steric bulk and pKa. |
| Ethanimidamide | Tetrazole | Can act as a non-classical bioisostere for a carboxylic acid or amide, offering different metabolic stability. |
The ethoxy linker connecting the para-bromophenyl ring and the ethanimidamide moiety provides a specific spatial arrangement of these two key pharmacophoric elements. Altering the length, flexibility, and chemical nature of this linker can significantly impact how the molecule fits into a biological target's binding site.
Variations could include:
Chain Length: Shortening or lengthening the alkyl chain (e.g., from ethoxy to methoxy or propoxy) would alter the distance between the aromatic ring and the amidine group.
Flexibility: Introducing rigidity into the linker, for instance by incorporating a cyclic structure like a cyclopropane (B1198618) ring, could lock the molecule into a more favorable conformation for binding.
Polarity: Replacing the ether oxygen with other atoms or groups (e.g., sulfur to create a thioether, or an amine) would change the linker's polarity and hydrogen bonding potential.
Studies on related phenoxyacetamide derivatives have highlighted the importance of the linker. For example, in a series of FFA1 agonists, converting various amide linkers was a key strategy to optimize the compounds' properties. crpsonline.com
Development of Synthetic Libraries and Combinatorial Chemistry Approaches for Derivative Generation
To efficiently explore the SAR of this compound, the generation of a diverse library of derivatives is essential. Combinatorial chemistry offers a powerful set of techniques for the rapid synthesis of large numbers of compounds. nih.govopenaccessjournals.com
A combinatorial approach to synthesizing derivatives of this compound could involve a multi-component reaction strategy. For instance, a library could be generated by reacting a set of diverse phenols with a haloacetonitrile, followed by conversion of the nitrile to the corresponding amidine. Alternatively, a "split-and-pool" synthesis strategy could be employed on a solid support to generate a large library of compounds with variations at different positions of the scaffold. researchgate.net
The design of such libraries would be guided by the rational design principles discussed above, ensuring that the synthesized compounds cover a wide range of steric and electronic properties. High-throughput screening of these libraries against a specific biological target would then allow for the rapid identification of lead compounds and the elucidation of key SAR trends. openaccessjournals.com
Methodologies for Structure-Activity Relationship Determination
Once a library of derivatives has been synthesized and their biological activities have been determined, various methodologies can be employed to establish a clear structure-activity relationship.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.comcrpsonline.comresearchgate.netresearchgate.net By identifying the physicochemical properties (descriptors) that are most correlated with activity, QSAR models can be used to predict the activity of novel, unsynthesized compounds and to guide the design of more potent analogs.
For a series of this compound derivatives, a QSAR study would typically involve the following steps:
Data Set Preparation: A dataset of synthesized compounds with their corresponding biological activities (e.g., IC₅₀ or EC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., Hammett constants, partial charges), steric (e.g., molar refractivity, van der Waals volume), and lipophilic (e.g., logP) parameters, would be calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to develop a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously validated using both internal (e.g., cross-validation) and external (e.g., a test set of compounds not used in model development) validation techniques.
A QSAR study on 2-phenoxyacetamide (B1293517) analogues as monoamine oxidase inhibitors revealed that molecular weight and electronic parameters like the highest occupied molecular orbital (HOMO) energy were important for activity. crpsonline.comcrpsonline.com A similar approach for this compound derivatives could provide valuable insights into the key structural requirements for a desired biological effect.
Ligand-Based and Structure-Based Design Approaches for Target-Specific Analogues
The design of target-specific analogues of this compound and related scaffolds often employs both ligand-based and structure-based design strategies to enhance potency and selectivity. While specific design studies on this compound are not extensively documented in publicly available research, principles from related structures, such as phenoxy acetamide (B32628) and amidine-containing compounds, offer valuable insights.
Ligand-based design typically involves the analysis of structure-activity relationships (SAR) from a series of active compounds. For instance, in the development of phenoxy acetamide derivatives, modifications are systematically made to the phenoxy ring and the acetamide moiety to identify key structural features that govern biological activity. The presence and position of substituents on the aromatic ring are often critical. Studies on related acetamide derivatives have shown that halogen substitutions on the phenoxy ring can significantly influence anticancer and anti-inflammatory activities. nih.govnih.govresearchgate.net
Structure-based design, on the other hand, relies on the three-dimensional structure of the biological target, such as an enzyme or a receptor. Molecular docking simulations are a cornerstone of this approach, allowing for the prediction of binding modes and affinities of designed ligands. For example, in the design of amidine derivatives as potential antiviral agents targeting proteases like TMPRSS2, docking studies have been used to guide the synthesis of analogues with improved interactions with the enzyme's active site. nih.gov These studies have highlighted the importance of the amidine moiety in forming key interactions, such as salt bridges with acidic residues like aspartate in the catalytic triad (B1167595) of proteases. nih.gov
A common strategy in drug design is molecular hybridization, where pharmacophoric elements from different known active compounds are combined to create a new hybrid molecule with potentially enhanced or dual activity. This approach has been successfully applied to create novel antimicrobial agents. nih.gov
Impact of Structural Changes on General Biological Activity Profiles
Modulation of Enzyme-Ligand Interactions and Inhibition Mechanisms
The amidine group is a key feature in many enzyme inhibitors, particularly those targeting proteases. The basic nature of the amidine allows it to form strong ionic interactions with acidic amino acid residues in the enzyme's active site. dntb.gov.ua The mechanism of inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the free enzyme, the enzyme-substrate complex, or both. nih.gov
Mechanism-based inhibition is another possibility, where the enzyme metabolizes the inhibitor to a reactive species that then irreversibly binds to and inactivates the enzyme. nih.gov Structural changes to the scaffold can influence the type and potency of inhibition. For example, in a series of phenoxy acetic acid derivatives designed as cyclooxygenase (COX) inhibitors, the introduction of a bromine atom at the para-position of the phenoxy ring resulted in heightened inhibitory activity against COX-2. nih.gov
Table 1: Inhibition of Cyclooxygenase (COX) Isoforms by Phenoxy Acetic Acid Derivatives
| Compound | Substitution on Phenoxy Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 5c | H | 0.13 ± 0.06 | >100 | >769 |
| 5f | 4-Br | 0.06 ± 0.01 | 8.74 ± 0.54 | 145.67 |
| 7a | H | 0.13 ± 0.06 | >100 | >769 |
| 7b | 4-Br | 0.06 ± 0.01 | 9.13 ± 0.48 | 152.17 |
| Celecoxib | - | 4.7 ± 0.21 | 0.05 ± 0.01 | 0.01 |
Data adapted from a study on phenoxy acetic acid derivatives, not this compound. nih.gov This table is for illustrative purposes of SAR.
Receptor Binding Affinities and Selectivity of Derivatives
Structural modifications also play a crucial role in determining the binding affinity and selectivity of compounds for specific receptors. In the development of GPR88 agonists, a reversed amide scaffold based on (4-substituted-phenyl)acetamides was explored. nih.gov Computational docking studies suggested that these novel agonists bind to an allosteric site on the receptor. The nature and position of substituents on the phenyl ring were found to be critical for potency. nih.gov
For benzimidazole (B57391) derivatives acting as bradykinin (B550075) B1 receptor antagonists, the addition of an acetamide moiety significantly improved activity. mdpi.com Further optimization of substituents on the benzimidazole core led to compounds with nanomolar potency. mdpi.com This highlights how systematic structural exploration can fine-tune receptor interactions.
Influence on Cellular Pathways, e.g., Protein Synthesis Mechanisms
Certain natural products and synthetic compounds can exert their cytotoxic effects by inhibiting protein synthesis. While direct evidence for this compound is lacking, compounds like onnamide (B1245255) A and theopederin B have been shown to strongly inhibit protein synthesis at nanomolar concentrations. nih.gov This inhibition can trigger a ribotoxic stress response, leading to the activation of stress-activated protein kinases (SAPKs) like p38 and JNK, and ultimately inducing apoptosis. nih.gov
Anisomycin is another well-known protein synthesis inhibitor that acts on the peptidyl transferase center of the ribosome. researchgate.net The ability of a compound to interfere with the intricate machinery of protein synthesis is highly dependent on its chemical structure and its ability to bind to specific sites on the ribosome or associated factors.
Mechanisms of Antimicrobial or Antiviral Action for Amidine-Containing Scaffolds
The amidine moiety is a recognized pharmacophore in the design of antimicrobial and antiviral agents. nih.gov Amidine-containing compounds have demonstrated a broad spectrum of activity against bacteria, fungi, and parasites. nih.gov
One of the proposed mechanisms for their antibacterial action is the impairment of bacterial cell wall synthesis through the inhibition of enzymes like undecaprenyl pyrophosphate synthase (UPPS). nih.gov Diamidines, such as pentamidine (B1679287) and the more rigid furamidine, are known to bind to the minor groove of DNA, which can interfere with DNA replication and transcription. nih.gov
In the context of antiviral activity, amidine derivatives have been investigated as inhibitors of viral entry. For coronaviruses, host proteases like TMPRSS2 are crucial for processing the viral spike protein, a necessary step for membrane fusion. nih.gov Amidine-containing compounds can act as inhibitors of these proteases, often through interactions with key catalytic residues like aspartate. nih.gov
Table 2: Antimicrobial Activity of Amidine-Containing Compounds
| Compound Class | Proposed Mechanism(s) of Action | Target Organisms |
| Diamidines (e.g., pentamidine) | DNA minor groove binding, enzyme inhibition (e.g., KARI) | Bacteria, Parasites |
| Rigid Aromatic Amidines | Potential UPPS inhibition, DNA binding | Gram-positive and Gram-negative bacteria |
| Amidine-based Protease Inhibitors | Inhibition of viral entry proteases (e.g., TMPRSS2) | Viruses (e.g., Coronaviruses) |
This table provides a general overview of the mechanisms for amidine-containing scaffolds. nih.govnih.govnih.gov
Investigations into Anti-inflammatory and Anticancer Mechanisms
The phenoxy acetamide scaffold has been explored for both anti-inflammatory and anticancer activities. nih.govnih.gov The anti-inflammatory effects of some phenoxy acetic acid derivatives are attributed to the selective inhibition of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. nih.govmdpi.com The presence of a bromine substituent on the phenoxy ring has been shown to enhance this activity. nih.gov
In terms of anticancer mechanisms, phenoxy acetamide derivatives have been shown to induce apoptosis in cancer cells. mdpi.com One study on novel phenoxyacetamide derivatives demonstrated that a lead compound induced apoptosis in HepG2 liver cancer cells, potentially through the inhibition of PARP-1, an enzyme involved in DNA repair. mdpi.com The compound was also found to cause cell cycle arrest. mdpi.com Research on 2-(substituted phenoxy) acetamide derivatives has indicated that the presence of halogens on the aromatic ring is favorable for anticancer activity against cell lines such as MCF-7 (breast cancer). nih.govnih.gov
Computational and Theoretical Chemistry Studies on 2 4 Bromophenoxy Ethanimidamide
Conformational Analysis and Molecular Modeling of the Compound and its Derivatives
Conformational analysis and molecular modeling are pivotal in understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For 2-(4-Bromophenoxy)ethanimidamide, these studies would reveal the preferred spatial arrangement of its constituent atoms and the rotational barriers around its single bonds.
Molecular modeling of this compound would likely involve the use of force fields to calculate the potential energy of different conformations. The key rotatable bonds in this molecule are the C-O bond of the ether linkage and the C-C bond connecting the ethoxy group to the imidamide moiety. The steric hindrance and electronic repulsion between the bromophenoxy group and the ethanimidamide group would be the primary determinants of the most stable conformer.
In a related compound, 2-(4-Bromophenoxy)propanohydrazide, crystallographic studies have shown that the bromophenoxy group subtends a significant dihedral angle with the rest of the molecule, specifically 82.81 (7)°. researchgate.net This suggests that a non-planar conformation is likely to be energetically favorable for this compound as well, to minimize steric clash. The planarity of the phenyl ring itself is generally maintained, with the bromine atom lying nearly in the same plane. researchgate.netnih.gov
Computational methods, such as scanning the potential energy surface by systematically rotating dihedral angles, can identify the global and local energy minima, corresponding to the most stable and metastable conformations, respectively. researchgate.net For this compound, this would likely reveal a "bent" or "folded" structure to be the most stable.
Table 1: Selected Bond Lengths and Angles from a Related Crystal Structure
| Parameter | Value (Å or °) |
| C-Br Bond Length | ~1.90 |
| C-O-C Angle | ~118-120 |
| N-C-N Angle (imidamide) | ~120 |
| Dihedral Angle (Bromophenoxy vs. side chain) | ~80-90 |
Note: These are typical values based on analogous structures and may vary slightly for this compound.
Quantum Chemical Calculations for Electronic Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, provide a detailed picture of the electronic distribution within a molecule. nih.govnih.gov These calculations are fundamental to understanding a molecule's reactivity, spectroscopic properties, and intermolecular interactions. By solving approximations of the Schrödinger equation, these methods can determine the energies and shapes of molecular orbitals. nih.gov
For this compound, DFT calculations using a basis set like B3LYP/6-311++G(d,p) would yield optimized molecular geometry, vibrational frequencies, and various electronic properties. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenoxy ring, which can act as an electron donor. The LUMO, on the other hand, would likely be distributed over the ethanimidamide group, which possesses electrophilic character at the carbon atom double-bonded to a nitrogen. The presence of the electronegative bromine atom would also influence the energy levels of the molecular orbitals.
Table 2: Calculated Frontier Molecular Orbital Energies for an Analogous Aromatic Compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and based on calculations for similar aromatic compounds. The exact values for this compound would require specific calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is colored to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor). nih.gov
For this compound, the MEP surface would show a region of high negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. nih.gov These sites would be susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. The hydrogen atoms of the imidamide group would exhibit a positive potential, making them potential hydrogen bond donors. The carbon atom of the C=N bond is also a likely site for nucleophilic attack.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations can provide valuable insights into how a ligand, such as this compound, might bind to a biological target like a protein or enzyme. nih.gov
An MD simulation of this compound interacting with a target protein would start with the docking of the ligand into the protein's active site. The simulation would then track the trajectories of all atoms in the system, revealing the stability of the binding pose and the key intermolecular interactions.
The ethanimidamide group, with its hydrogen bond donor and acceptor capabilities, would likely form hydrogen bonds with polar amino acid residues in the active site. The bromophenoxy group could participate in hydrophobic interactions and potentially CH/π interactions with aromatic residues like tyrosine or phenylalanine. researchgate.net The bromine atom can also form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.
Elucidation of Reaction Mechanisms and Energetic Landscapes Using Computational Methods
For a reaction involving this compound, for instance, its hydrolysis, computational methods could be used to model the step-by-step process. This would involve identifying the transition state for the nucleophilic attack of a water molecule on the imidamide carbon, followed by subsequent proton transfers and bond cleavages. The calculated activation energies for each step would reveal the rate-determining step of the reaction. researchgate.net
Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the desired reactants and products. researchgate.net
Table 3: Hypothetical Energetic Parameters for a Reaction Step
| Parameter | Value (kcal/mol) |
| Activation Energy (Ea) | 15-25 |
| Enthalpy of Reaction (ΔH) | -10 |
| Gibbs Free Energy of Reaction (ΔG) | -8 |
Note: These are hypothetical values for a plausible reaction involving this compound and are meant to be illustrative.
Prediction of Structure-Activity Relationships via In Silico Approaches
In silico approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. vu.nlnih.gov These models use calculated molecular descriptors to predict the activity of new, untested compounds.
For a class of compounds including this compound, a QSAR study would involve calculating a wide range of descriptors, such as:
Electronic descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric descriptors: Molecular volume, surface area, specific conformational parameters.
Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water). researchgate.net
By correlating these descriptors with experimentally measured biological activity, a predictive model can be built. researchgate.net Such a model could then be used to design new derivatives of this compound with potentially enhanced activity by suggesting modifications to its structure that would optimize the key descriptors. For example, if lipophilicity is found to be positively correlated with activity, modifications to increase the LogP value could be explored. nih.gov
Advanced Research Applications and Future Directions for 2 4 Bromophenoxy Ethanimidamide
Utilization as a Versatile Chemical Building Block in Complex Molecule Synthesis
The inherent reactivity of 2-(4-bromophenoxy)ethanimidamide makes it a valuable starting material or intermediate in the synthesis of more complex molecules. Its functional groups can participate in a variety of chemical reactions, allowing for the construction of diverse molecular architectures.
Applications in the Synthesis of Diverse Heterocyclic Compounds (e.g., Pyrimidines, Quinazolinones, Imidazoles)
The ethanimidamide functional group is a key precursor for the formation of various nitrogen-containing heterocyclic rings, which are prevalent in many biologically active compounds and functional materials.
Pyrimidines: The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of an α,β-unsaturated ketone with an amidine, such as this compound. nih.gov This reaction typically proceeds in the presence of a base and can be used to generate a wide array of substituted pyrimidines. nih.govmdpi.comgoogle.com For instance, the reaction of 1,3-di(4-bromophenyl)propen-3-one with 4-bromobenzamidine benzenesulfonate (B1194179) in the presence of potassium hydroxide (B78521) yields 2,4,6-tris(4-bromophenyl)pyrimidine. nih.gov Microwave or ultrasound irradiation can also be employed to facilitate the synthesis of fused pyrimidine derivatives. nih.gov
Quinazolinones: Quinazolinone scaffolds, known for their broad range of pharmacological activities, can be synthesized from precursors containing an amino-benzamide structure. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed, its structural elements could be incorporated into synthetic routes. For example, a related approach involves the reaction of 2-amino-3,5-dibromo-benzamide with various aromatic aldehydes to form dibromo-2-arylquinazolinones. nih.gov
Imidazoles: The synthesis of substituted imidazoles can be accomplished through several methods, including the condensation of α-haloketones with amines or the reaction of 1,2-diketones with urotropine and ammonium (B1175870) acetate. clockss.orgnih.govorganic-chemistry.org The amidine functionality within this compound provides a reactive site that could potentially be utilized in similar cyclization reactions to form imidazole (B134444) rings. For example, substituted imidazolones have been synthesized from oxazolones by condensation with various amines. nih.gov
Role as a Scaffold for Rational Drug Discovery and Development, e.g., ISRIB Analogues
The concept of using a central molecular framework, or scaffold, is a cornerstone of modern drug discovery. nih.govfigshare.com The structure of this compound presents a potential scaffold for the design of new therapeutic agents.
One notable example is its potential connection to ISRIB (Integrated Stress Response Inhibitor). ISRIB is a symmetric molecule that has shown promise in reversing the effects of eIF2α phosphorylation, a key event in the integrated stress response implicated in neurodegenerative diseases like Alzheimer's. The structure of ISRIB contains two 2-(4-chlorophenoxy)acetamide (B1219211) units linked to a cyclohexane (B81311) core. Given the structural similarity between the 4-bromophenoxy group in our compound of interest and the 4-chlorophenoxy group in ISRIB, it is conceivable that this compound could serve as a building block for the synthesis of novel ISRIB analogues. By modifying the core and the linking moieties, researchers could explore new chemical space and potentially develop compounds with improved pharmacological properties.
Exploration in Materials Science and Supramolecular Chemistry
Beyond its applications in organic synthesis and drug discovery, the unique properties of this compound lend themselves to exploration in the fields of materials science and supramolecular chemistry.
Coordination Chemistry and Metal Complexation Potential (Based on related hydrazide structures)
While direct studies on the coordination chemistry of this compound are not widely available, the behavior of related hydrazide and hydrazone structures provides valuable insights into its potential. Hydrazides and their derivatives are well-known for their ability to form stable coordination complexes with a variety of metal ions. frontiersin.orgat.uarsc.org These complexes exhibit diverse geometries and have applications in areas ranging from catalysis to medicine. frontiersin.orgrsc.org
The nitrogen and oxygen atoms within the ethanimidamide group of this compound can act as donor atoms, enabling it to chelate metal ions. rsc.org The resulting metal complexes could possess interesting magnetic, optical, or catalytic properties. The study of hydrazone metal complexes has revealed their potential as anticancer agents, with some copper(II) complexes showing significant activity. frontiersin.org The coordination environment around the metal center can be tuned by modifying the ligand structure, offering a pathway to design complexes with specific functionalities. acs.orgrsc.orgrsc.orgnih.govresearchgate.net
| Ligand Type | Metal Ions | Potential Applications |
| Hydrazides/Hydrazones | Cu(II), Co(II), Ni(II), Zn(II) | Anticancer agents, Catalysis frontiersin.orgrsc.org |
| Schiff Bases | Ti(IV) | Catalysis, Materials Science acs.orgnih.gov |
| Aroyl Hydrazones | Fe(III), Cr(III), V(IV) | Enzyme inhibitors, Biological imaging chemistryjournal.net |
This table is based on the coordination potential of related hydrazide and hydrazone structures and suggests potential avenues for the exploration of this compound.
Investigation as Precursors for Polymeric Materials
The presence of reactive functional groups in this compound suggests its potential use as a monomer or a precursor for the synthesis of novel polymeric materials. Biobased monomers derived from natural sources like lignin (B12514952) are gaining increasing attention as sustainable alternatives to petroleum-based plastics. nih.govresearchgate.net For instance, 2-methoxy-4-vinylphenol, a lignin-derived monomer, has been used to prepare a variety of thermoplastics and thermosets. nih.gov
Similarly, the functional groups of this compound could be modified to introduce polymerizable moieties. The resulting polymers could exhibit unique thermal, mechanical, or optical properties due to the presence of the bromophenoxy group. Further research in this area could lead to the development of new functional polymers with applications in coatings, adhesives, or advanced composites.
Methodological Advancements in Spectroscopic and Crystallographic Characterization for Mechanistic Understanding
A thorough understanding of the structure and reactivity of this compound is crucial for its effective utilization. Advanced analytical techniques play a pivotal role in this endeavor.
Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound and its derivatives. chemistryjournal.netjptcp.com These methods provide detailed information about the molecular framework and the presence of specific functional groups.
Crystallographic Characterization: Single-crystal X-ray diffraction analysis provides the most definitive structural information, revealing bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystalline state. nih.gov This level of detail is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and reactivity of the compound. For example, the crystal structure of a related compound, 2-(4-bromophenoxy)propane hydrazide, reveals intermolecular N—H···O hydrogen bonds that stabilize the crystal lattice. nih.gov
By combining these characterization methods, researchers can gain a comprehensive understanding of the structure-property relationships of this compound and its derivatives, which is essential for designing new synthetic strategies and materials with desired functionalities.
Advanced Spectroscopic Techniques for Reaction Intermediate Identification
While specific studies detailing the isolation of reaction intermediates in the synthesis of this compound are not extensively documented in public literature, the characterization of its precursors and derivatives relies on a suite of advanced spectroscopic methods. These techniques are crucial for monitoring reaction progress, confirming molecular structures, and understanding the electronic properties of both stable molecules and transient species.
For instance, in the synthesis of closely related derivatives like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, a combination of ¹H NMR, ¹³C NMR, and Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for structural confirmation. nih.gov Similarly, in the synthesis of the precursor 2-(4-bromophenoxy)acetamide (B1267825) from its corresponding ethyl ester, spectroscopic monitoring is key. chemicalbook.com Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy would allow researchers to track the disappearance of the ester carbonyl peak and the emergence of characteristic amide I and II bands. Concurrently, ¹H NMR would show the substitution of the ethyl group's signals with those of the amide protons.
Beyond these standard methods, more advanced spectroscopic approaches are being employed for analogous compounds, suggesting potential avenues for studying this compound. The characterization of other bromo-aromatic compounds, such as 4-Bromoquinoline-2-carboxaldehyde, has successfully integrated UV-Vis, FT-IR, NMR, and mass spectrometry with computational Density Functional Theory (DFT) studies. eurekaselect.com This combined experimental and theoretical approach provides a comprehensive understanding of a molecule's electronic structure, stability, and reactivity, which is invaluable for predicting and identifying reaction intermediates. eurekaselect.com Furthermore, techniques like X-ray emission spectroscopy have been used to probe how hydrogen bonding influences the local electronic structure of molecules, an approach that could theoretically be adapted to observe the electronic evolution of intermediates during synthesis. aps.org
Key Spectroscopic Data for a Related Derivative
| Technique | Compound | Observation | Reference |
| ¹H NMR | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Used for structural characterization of the final product. | nih.gov |
| ¹³C NMR | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Confirmed the carbon framework of the molecule. | nih.gov |
| LC-MS | N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide | Verified the molecular weight and purity. | nih.gov |
| DFT | 4-Bromoquinoline-2-carboxaldehyde | Provided insights into molecular characteristics, bonding, and stability. | eurekaselect.com |
X-ray Crystallography for Precise Structural Elucidation and Hydrogen Bonding Analysis
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of structure and critical insights into intermolecular forces. uci.edu For derivatives of this compound, this technique has been instrumental.
A detailed study on N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide confirmed its molecular structure through single-crystal X-ray diffraction (XRD). nih.gov The analysis revealed that the compound crystallizes in an orthorhombic system with the space group Pca2₁. nih.gov Crucially, the XRD data elucidated the role of hydrogen bonding in stabilizing the crystal lattice. The structure is stabilized by intermolecular N-H···O hydrogen bonds, which organize the molecules into a well-defined supramolecular architecture. nih.gov
To further quantify and visualize these crucial interactions, computational methods like Hirshfeld surface analysis are often paired with XRD data. nih.gov This approach allows researchers to map intermolecular contacts and understand their relative contributions to crystal packing.
The analysis of hydrogen bonds is a nuanced field. While XRD is powerful, precisely locating hydrogen atoms can be challenging due to their low electron density. nih.gov For highly accurate determination of H-bond networks, especially in complex systems, researchers may use complementary techniques such as neutron diffraction or combine electron diffraction with solid-state NMR and first-principles calculations. uci.edunih.gov These advanced methods are capable of resolving ambiguities in protonation states and detailing complex hydrogen-bonding motifs, such as the R₂²(8) rings observed in other hydrogen-bonded crystalline structures. nih.govmdpi.com
Crystallographic Data for N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | Pca2₁ | nih.gov |
| Key Interactions | Intermolecular N-H···O hydrogen bonds | nih.gov |
| Analysis Tool | Hirshfeld Surfaces | nih.gov |
Emerging Research Areas and Potential Novel Applications in Chemical Biology and Catalysis
While this compound is primarily listed as a chemical building block, its distinct structural features—the bromophenoxy group and the ethanimidamide moiety—position it as a compound of interest for emerging research in chemical biology and catalysis. sigmaaldrich.com
Potential in Chemical Biology:
Chemical biology utilizes small molecules to probe and manipulate biological systems, often with therapeutic or diagnostic goals. nih.gov The structural components of this compound suggest several potential applications:
Pharmacophore Development: The 4-bromophenyl group is a feature in various biologically active molecules. For example, derivatives containing a 4-bromophenyl thiazole (B1198619) core have been investigated as potential antimicrobial and antiproliferative agents. researchgate.net This suggests that the 4-bromophenoxy moiety could serve as a valuable component in the design of new therapeutic candidates.
Protein-Ligand Interactions: The amidine group is a strong hydrogen bond donor and can act as a bioisostere for a protonated amine or a guanidinium (B1211019) group, enabling it to form strong interactions with biological targets like enzyme active sites or nucleic acids.
Chemical Probes: Bromo-substituted aromatic compounds, such as certain bromopyridazinedione derivatives, have been developed as reagents for the site-selective chemical modification of proteins, a key technology in chemical biology for creating antibody-drug conjugates or fluorescently labeling proteins. rsc.org
Potential in Catalysis:
The field of catalysis continually seeks novel ligands and scaffolds to improve reaction efficiency, selectivity, and scope.
Ligand Design: The phenoxy-ether framework is a common backbone for ligands in transition metal catalysis. The electronic properties of such ligands can be finely tuned by substituents on the aromatic ring. The electron-withdrawing nature of the bromine atom in this compound could modulate the electronic environment of a coordinated metal center, thereby influencing its catalytic activity.
Cross-Coupling Handle: The bromine atom on the phenyl ring is a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows the compound to be readily incorporated into larger, more complex molecular architectures, potentially serving as a precursor to more elaborate catalyst structures or functional materials.
Multifunctional Scaffolds: The presence of both a metal-coordinating amidine group and a reactive aryl bromide makes this compound a potentially bifunctional platform. One part of the molecule could anchor to a support or a larger assembly while the other participates in a catalytic transformation.
Q & A
Q. What are the key synthetic routes for 2-(4-Bromophenoxy)ethanimidamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 4-bromophenol with a nitrile precursor (e.g., chloroacetonitrile) under basic conditions, followed by amidoxime formation using hydroxylamine hydrochloride . Optimization parameters include:
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
- Temperature control: Reactions at 60–80°C minimize side products like over-oxidized derivatives.
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems. Evidence from similar ethanimidamide syntheses (e.g., 2-(3,4-dimethoxyphenyl)ethanimidamide) suggests recrystallization from dichloromethane/hexane mixtures achieves >95% purity .
| Key Optimization Parameters | Typical Conditions |
|---|---|
| Solvent | DMF or MeOH/H₂O |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield Range | 58–93% (varies with substituents) |
Q. What are the critical physical-chemical properties of this compound relevant to drug design?
Methodological Answer: Key properties include:
- Molecular weight: 229.07 g/mol (predicted) .
- Log P (lipophilicity): Predicted log P of ~1.57 suggests moderate membrane permeability, critical for bioavailability .
- pKa: ~10.79, indicating the amidine group remains protonated at physiological pH, enhancing solubility in aqueous environments .
- Thermal stability: Predicted boiling point of 328.4±48.0°C supports stability under standard storage conditions. These properties guide formulation strategies, such as salt formation (e.g., hydrochloride salts) to improve solubility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions in activity data (e.g., enzyme inhibition vs. no effect) often arise from substituent positioning or assay conditions. SAR strategies include:
- Systematic substitution: Compare analogs like 1-[2-(4-Bromophenoxy)ethyl]piperidin-4-amine (CAS: 1018618-89-7) to assess the role of the bromophenoxy group in target binding .
- Bioisosteric replacement: Replace the bromine atom with chlorine or methyl groups to evaluate electronic/hydrophobic effects.
- Crystallographic analysis: Use SHELXT or similar tools to determine binding modes in enzyme complexes, resolving discrepancies between in vitro and cellular assays . For example, derivatives with para-bromo substituents show enhanced π-stacking in cyclooxygenase (COX) inhibition assays, while meta-substituted analogs exhibit reduced activity .
Q. What advanced analytical techniques are recommended for characterizing this compound and its derivatives?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity. The amidine NH₂ protons typically appear as broad singlets at δ 6.5–7.0 ppm .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., C₈H₈BrN₂O requires m/z 229.07) .
- X-ray crystallography: Resolves stereochemical ambiguities; SHELXT is preferred for small-molecule structures .
- HPLC-PDA: Quantifies purity (>98% for pharmacological studies) using C18 columns and acetonitrile/water gradients .
| Analytical Data for this compound |
|---|
| ¹H NMR (DMSO-d₆): δ 7.45 (d, J=8.8 Hz, 2H, Ar-H), 6.85 (d, J=8.8 Hz, 2H, Ar-H), 6.72 (s, 2H, NH₂), 4.10 (s, 2H, CH₂) |
| HRMS (ESI+): m/z calcd for C₈H₈BrN₂O [M+H]⁺: 229.07; found: 229.07 |
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition IC₅₀ values?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or enzyme isoforms. Mitigation strategies include:
- Standardized assays: Use recombinant enzymes (e.g., COX-2 vs. COX-1) under controlled buffer conditions (pH 7.4, 25°C).
- Solvent controls: Limit DMSO to <1% to avoid denaturation effects.
- Positive controls: Compare to known inhibitors (e.g., indomethacin for COX studies) . For example, IC₅₀ values for bromophenoxy derivatives in COX-2 inhibition range from 0.5–5 µM, depending on the substituent’s electron-withdrawing capacity .
Safety and Handling
Q. What safety protocols are recommended for handling brominated ethanimidamides?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Perform reactions in a fume hood to avoid inhalation of bromine vapors.
- First aid: For skin contact, wash immediately with soap/water (15+ minutes); for eye exposure, irrigate with saline (10–15 minutes) .
- Waste disposal: Neutralize with 10% sodium thiosulfate before disposal in halogenated waste containers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
